An In-depth Technical Guide to the Molecular Structure and Bonding of Diphosphorus Pentasulfide (P₄S₁₀)
An In-depth Technical Guide to the Molecular Structure and Bonding of Diphosphorus Pentasulfide (P₄S₁₀)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and bonding of diphosphorus (B173284) pentasulfide, a key reagent in organic synthesis and various industrial applications. The document summarizes crystallographic and spectroscopic data, outlines experimental methodologies for its characterization, and presents visualizations of its structure and analytical workflows.
Molecular Structure
Diphosphorus pentasulfide exists as a discrete molecule with the formula P₄S₁₀.[1][2] Its structure is a cage-like adamantane-type framework with Td symmetry, analogous to that of phosphorus pentoxide (P₄O₁₀).[2][3] The molecule consists of a P₄ tetrahedron, with six sulfur atoms bridging the phosphorus atoms along the edges of the tetrahedron and four terminal sulfur atoms, each bonded to one phosphorus atom.[3]
Each phosphorus atom is tetrahedrally coordinated to four sulfur atoms.[3] The bonding within the P₄S₁₀ cage can be described in terms of two distinct types of phosphorus-sulfur bonds:
-
Bridging P-S bonds (P-S-P): These are single bonds connecting two phosphorus atoms.
-
Terminal P=S bonds: These are double bonds, each involving one phosphorus atom and a non-bridging sulfur atom.
The presence of these two bond types has been confirmed by X-ray crystallography.[3]
Quantitative Structural Data
The precise bond lengths and angles of the P₄S₁₀ molecule have been determined primarily by single-crystal X-ray diffraction. The data from the 1998 refinement by Blachnik et al. is considered the most accurate.
Table 1: Crystallographic Data for P₄S₁₀
| Parameter | Vos and Wiebenga (1955)[3] | Blachnik et al. (1998)[4] |
| Crystal System | Triclinic | Triclinic |
| Space Group | P1 | P1 |
| Average P-S (bridging) bond length | 2.085 Å | 2.103 Å |
| Average P=S (terminal) bond length | 1.955 Å | 1.908 Å |
| Average S-P-S bond angle | ~109.5° | Not specified, but consistent with tetrahedral geometry |
| Average P-S-P bond angle | ~109.5° | Not specified, but consistent with the cage structure |
Note: The estimated standard deviation for bond lengths in the 1955 study was approximately 0.01 Å for P-S bridging bonds and 0.015 Å for P=S terminal bonds.[3]
Bonding Analysis
The bonding in diphosphorus pentasulfide involves covalent interactions between phosphorus and sulfur atoms. The phosphorus atoms are in the +5 oxidation state. The terminal P=S bonds are significantly shorter than the bridging P-S bonds, which is consistent with their double-bond character.[3] The tetrahedral arrangement of sulfur atoms around each phosphorus atom indicates sp³ hybridization of the phosphorus atoms.
Experimental Protocols for Structural Characterization
The determination of the molecular structure of P₄S₁₀ relies on several key experimental techniques.
This is the primary method for obtaining precise bond lengths and angles of P₄S₁₀ in the solid state.
Methodology:
-
Crystal Growth: High-quality single crystals of P₄S₁₀ are grown, typically by slow cooling of a supersaturated solution in a suitable solvent like carbon disulfide (CS₂).[3]
-
Data Collection: A selected crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.[5][6][7]
-
Structure Solution: The positions of the atoms in the crystal lattice are determined from the intensities of the diffracted X-rays. This is often achieved using direct methods.[5]
-
Structure Refinement: The initial atomic model is refined by adjusting the atomic coordinates and thermal parameters to achieve the best fit between the calculated and observed diffraction data.[5]
GED provides information about the molecular structure in the gaseous state, free from intermolecular interactions present in the crystal lattice.[8]
Methodology:
-
Sample Introduction: A gaseous beam of P₄S₁₀ molecules is introduced into a high-vacuum chamber.[8]
-
Electron Beam Interaction: The molecular beam is crossed with a high-energy electron beam.[8]
-
Diffraction Pattern Recording: The scattered electrons form a diffraction pattern of concentric rings, which is recorded on a detector.[9]
-
Data Analysis: The radial distribution of atoms in the molecule is derived from the diffraction pattern, allowing for the determination of bond lengths and angles.[8]
Early gas-phase electron diffraction studies of P₄S₁₀ suggested a structure with lower symmetry than Td.[10][11] However, the solid-state structure is well-established as having Td symmetry.[3] It is believed that in the vapor phase, P₄S₁₀ can partially dissociate into P₂S₅ molecules.[12]
Spectroscopic methods provide complementary information about the structure and bonding of P₄S₁₀.
Table 2: Spectroscopic Data for P₄S₁₀
| Technique | Observation | Reference |
| ³¹P NMR Spectroscopy | A single resonance is observed in solution, consistent with the four equivalent phosphorus atoms in the Td structure. In the solid-state (MAS-NMR), the spectrum can provide information on the local environments of the phosphorus atoms. | [1][2][13] |
| Infrared (IR) Spectroscopy | The IR spectrum shows characteristic absorption bands corresponding to the vibrational modes of the P₄S₁₀ cage, including stretching and bending of the P-S and P=S bonds. | [14][15] |
| Raman Spectroscopy | Raman spectroscopy is also used to probe the vibrational modes of the molecule. The spectra of P₄S₁₀ in the solid and molten states are very similar, suggesting the retention of the cage structure in the liquid phase. | [14] |
Visualizations
Caption: Adamantane-like cage structure of the P₄S₁₀ molecule.
Caption: Generalized workflow for determining molecular structure.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. journals.iucr.org [journals.iucr.org]
- 4. File:P4S10-from-xtal-1998-3D-balls.png - Wikimedia Commons [commons.wikimedia.org]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 8. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 9. Electron diffraction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Infrared and Raman spectra of some phosphorus sulphides - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
